ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate
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Overview
Description
Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzoate ester, a dichlorophenyl group, and a cyanopropenoylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the cyanopropenoylamino intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form the corresponding cyanopropenoylamino compound.
Esterification: The intermediate is then reacted with ethyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: A simpler ester with different chemical properties and applications.
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of the target compound with distinct reactivity.
Malononitrile: Another precursor used in the synthesis with unique chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-2-26-19(25)12-4-7-16(8-5-12)23-18(24)14(11-22)9-13-3-6-15(20)10-17(13)21/h3-10H,2H2,1H3,(H,23,24)/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWMBTGLPSSCER-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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